Cas no 65241-12-5 (2-[(2-methoxyphenothiazine-10-carbonyl)-[2-(phenylcarbamoyloxy)ethyl]amino]ethyl N-phenylcarbamate)
![2-[(2-methoxyphenothiazine-10-carbonyl)-[2-(phenylcarbamoyloxy)ethyl]amino]ethyl N-phenylcarbamate structure](https://it.kuujia.com/scimg/cas/65241-12-5x500.png)
65241-12-5 structure
Nome del prodotto:2-[(2-methoxyphenothiazine-10-carbonyl)-[2-(phenylcarbamoyloxy)ethyl]amino]ethyl N-phenylcarbamate
2-[(2-methoxyphenothiazine-10-carbonyl)-[2-(phenylcarbamoyloxy)ethyl]amino]ethyl N-phenylcarbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[(2-methoxyphenothiazine-10-carbonyl)-[2-(phenylcarbamoyloxy)ethyl]amino]ethyl N-phenylcarbamate
- {[(2-methoxy-10h-phenothiazin-10-yl)carbonyl]imino}diethane-2,1-diyl bis(phenylcarbamate)
- 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-methoxy-
- 2-methoxy-phenothiazine-10-carboxylic acid bis-(2-phenylcarbamoyloxy-ethyl)-amide
- AC1L2OSY
- AC1Q67NR
- BRN 1201359
- CTK5C2434
- KST-1B7293
- N,N-Bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-methoxy-10H-phenothiazine-10-carboxamide
- NSC303594
- 65241-12-5
- DTXSID80215559
- NSC-303594
- NSC 303594
- DS-011701
-
- Inchi: InChI=1S/C32H30N4O6S/c1-40-25-16-17-29-27(22-25)36(26-14-8-9-15-28(26)43-29)32(39)35(18-20-41-30(37)33-23-10-4-2-5-11-23)19-21-42-31(38)34-24-12-6-3-7-13-24/h2-17,22H,18-21H2,1H3,(H,33,37)(H,34,38)
- Chiave InChI: PARTWQAISQUGCQ-UHFFFAOYSA-N
- Sorrisi: COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)N(CCOC(=O)NC4=CC=CC=C4)CCOC(=O)NC5=CC=CC=C5
Proprietà calcolate
- Massa esatta: 598.1888
- Massa monoisotopica: 598.18860586g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 43
- Conta legami ruotabili: 11
- Complessità: 876
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.5
- Superficie polare topologica: 135Ų
Proprietà sperimentali
- PSA: 109.44
- LogP: 7.42830
2-[(2-methoxyphenothiazine-10-carbonyl)-[2-(phenylcarbamoyloxy)ethyl]amino]ethyl N-phenylcarbamate Letteratura correlata
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
65241-12-5 (2-[(2-methoxyphenothiazine-10-carbonyl)-[2-(phenylcarbamoyloxy)ethyl]amino]ethyl N-phenylcarbamate) Prodotti correlati
- 97094-83-2(5-amino-2-chlorobenzene-1-thiol)
- 2580238-50-0(Tert-butyl 6-amino-5-hydroxypyridine-2-carboxylate)
- 635713-71-2(1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester)
- 2137655-30-0((3-chloro-5-fluorophenyl)methylhydrazine hydrochloride)
- 74115-10-9(SKF 83822 hydrobromide)
- 1795087-48-7(1-[(4-chlorophenyl)methyl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea)
- 2171450-39-6(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}-2-methylbutanoic acid)
- 2757873-91-7(4-Acetyl-1-carbamoylpiperazine-2-carboxylic acid)
- 2361745-68-6(2-Oxabicyclo[3.1.1]heptan-5-amine, 1-methyl-)
- 15205-37-5(N-benzyl-N-methylaminosulfonamide)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
